Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Descripción general
Descripción
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn, commonly known as RGD peptide, is a short sequence of amino acids that plays a crucial role in cell adhesion and migration. It is a well-known peptide in the field of biomaterials and tissue engineering due to its ability to bind to integrin receptors on the surface of cells. Integrins are transmembrane proteins that mediate cell adhesion to the extracellular matrix, and RGD peptides can mimic the natural ligands of integrins, such as fibronectin and collagen.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Immunostimulating Activities
One of the key areas of research involving the sequence Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn is in the field of peptide synthesis and its potential immunostimulating activities. Mokotoff et al. (1990) attempted to design new immunostimulating peptides chemically related to bioactive peptides such as thymosin alpha 1 and thymopentin. They synthesized a series of peptides, including Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn, which contains portions of the bioactive sequence of thymosin alpha 1. However, their studies indicated that these peptides did not significantly enhance the activation and proliferation of human T lymphocytes compared to controls (Mokotoff et al., 1990).
Structural Analysis in Protein Sequences
The Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn sequence has also been identified in the structural analysis of various proteins. For instance, in the study of the structure and binding of proliferating cell nuclear antigen from Leishmania donovani, Yadav et al. (2017) identified a segment with a similar sequence. Their research provided insights into how this sequence might influence the protein's interaction with DNA and other proteins (Yadav et al., 2017).
Role in Enzymatic and Biochemical Processes
The sequence has been found in the context of enzymatic and biochemical studies. For example, Guest and Yanofsky (1966) determined sequences surrounding the sulfhydryl groups of the Escherichia coli tryptophan synthetase A protein, where a similar sequence was identified. This research was significant for understanding the enzymatic activity and protein structure (Guest & Yanofsky, 1966).
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86N18O19/c1-25(2)41(71-49(87)35(24-40(78)79)68-45(83)30(9-4-5-19-54)65-43(81)29(55)8-6-20-61-52(57)58)50(88)69-34(22-27-11-13-28(72)14-12-27)48(86)67-33(16-18-39(76)77)47(85)66-32(15-17-38(74)75)44(82)63-26(3)42(80)64-31(10-7-21-62-53(59)60)46(84)70-36(51(89)90)23-37(56)73/h11-14,25-26,29-36,41,72H,4-10,15-24,54-55H2,1-3H3,(H2,56,73)(H,63,82)(H,64,80)(H,65,81)(H,66,85)(H,67,86)(H,68,83)(H,69,88)(H,70,84)(H,71,87)(H,74,75)(H,76,77)(H,78,79)(H,89,90)(H4,57,58,61)(H4,59,60,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKACNWYBVEBJ-IWZJHKITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86N18O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153876 | |
Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
CAS RN |
123167-51-1 | |
Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123167511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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